molecular formula C16H24N2O4 B1422059 Methyl 2-amino-5-methoxy-4-(3-(pyrrolidin-1-yl)propoxy)benzoate CAS No. 1320288-24-1

Methyl 2-amino-5-methoxy-4-(3-(pyrrolidin-1-yl)propoxy)benzoate

Cat. No. B1422059
M. Wt: 308.37 g/mol
InChI Key: ACLXRQKFXZPXJB-UHFFFAOYSA-N
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Description

“Methyl 2-amino-5-methoxy-4-(3-(pyrrolidin-1-yl)propoxy)benzoate” is a chemical compound with the molecular formula C16H24N2O4 . It is also known as MAPB and falls under the class of amphetamines.


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The average mass of the molecule is 308.373 Da, and the monoisotopic mass is 308.173615 Da .


Physical And Chemical Properties Analysis

This compound has unique physical and chemical properties. The average mass of the molecule is 308.373 Da, and the monoisotopic mass is 308.173615 Da .

Scientific Research Applications

  • Synthesis of Heterocyclic Systems Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its phenyl-methyl variant have been utilized in synthesizing various heterocyclic systems like 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones. These compounds find applications in the development of pharmaceuticals and materials science due to their unique structural properties (Selič, Grdadolnik, & Stanovnik, 1997).

  • Synthesis of Pyrrolo[2,1-c][1,4]benzodiazocine Ring System This compound is instrumental in a novel synthesis approach for the pyrrolo[2,1-c][1,4]benzodiazocine ring system, highlighting its role in complex organic syntheses. This kind of synthesis is critical for developing new organic compounds with potential pharmacological properties (Koriatopoulou, Karousis, & Varvounis, 2008).

  • Crystal Structure and DFT Study Studies on the crystal structure and Density Functional Theory (DFT) of related compounds, like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, have been conducted. These studies are crucial for understanding the molecular and electronic structure of such compounds, which is essential for their application in material science and drug design (Huang et al., 2021).

  • Development of Chiral Auxiliaries Derivatives of pyrrolidine, such as methyl 2-[(2R, 5S)-(1-benzyl-5-methoxypyrrolidin-2­yl)carbonyl­(S)-amino]-3-phenylpropanoate, are used in the preparation of new chiral auxiliaries. These auxiliaries are significant in the synthesis of optically pure amines or β-amino acids, essential in pharmaceuticals and organic chemistry (Chiaroni et al., 1997).

  • Synthesis of Isoflavones Methyl 2-methoxy-5-substituted benzoates are utilized in synthesizing 2-amino isoflavones, indicating the relevance of this compound in developing compounds with potential medicinal properties. Isoflavones are known for their anticancer and estrogenic properties, making this synthesis highly relevant in medical research (Li Yf & Ji Qe, 1987).

  • Synthesis of Novel Anticancer Agents Related compounds are used in the synthesis of novel anticancer agents like cyclopropamitosenes. The ability to modify and interact with DNA makes these compounds a vital area of research in cancer therapy (Cotterill et al., 1994).

properties

IUPAC Name

methyl 2-amino-5-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-20-14-10-12(16(19)21-2)13(17)11-15(14)22-9-5-8-18-6-3-4-7-18/h10-11H,3-9,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLXRQKFXZPXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)N)OCCCN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101141444
Record name Benzoic acid, 2-amino-5-methoxy-4-[3-(1-pyrrolidinyl)propoxy]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-methoxy-4-(3-(pyrrolidin-1-yl)propoxy)benzoate

CAS RN

1320288-24-1
Record name Benzoic acid, 2-amino-5-methoxy-4-[3-(1-pyrrolidinyl)propoxy]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1320288-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-amino-5-methoxy-4-[3-(1-pyrrolidinyl)propoxy]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Shi, Q Zhang, M Zhang, Y Chen, J Sun… - Journal of Medicinal …, 2023 - ACS Publications
In recent years, it has been proposed that G9a/EZH2 dual inhibition is a promising cancer treatment strategy. Herein, we present the discovery of G9a/EZH2 dual inhibitors that merge …
Number of citations: 2 pubs.acs.org

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